molecular formula C16H14FN5O B4518112 N-(3-fluorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

N-(3-fluorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide

Cat. No.: B4518112
M. Wt: 311.31 g/mol
InChI Key: LMXHSXOKKMCIHF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H14FN5O and its molecular weight is 311.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.11823825 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation in Anticonvulsant Activities

Compounds with structures similar to N-(3-fluorobenzyl)-2-phenyl-2-(1H-tetrazol-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. For instance, alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives showed excellent protection against maximal electroshock-induced seizures in mice. The study highlights the importance of stringent steric and electronic requirements for maximal activity and identifies specific compounds with outstanding properties for further investigation (Kohn et al., 1993).

Antitumor Activity of Benzothiazole Derivatives

Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has shown potential antitumor activity against various human tumor cell lines. This study underscores the therapeutic potential of such compounds in cancer treatment, highlighting the importance of the benzothiazole structure as a pharmacophoric group (Yurttaş et al., 2015).

Ligands for Peripheral Benzodiazepine Receptor

Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). Such research demonstrates the potential of these compounds in clinical PET studies for imaging PBR, which could have implications for neurological and psychiatric disorders (Zhang et al., 2003).

Antimicrobial Activity

A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamides were synthesized and evaluated for their antimicrobial activity. The study highlights the potential of these compounds to address the global health problem of antimicrobial resistance, showing that certain derivatives exhibit good activity against resistant bacterial strains (Anuse et al., 2019).

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-phenyl-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-8-4-5-12(9-14)10-18-16(23)15(22-11-19-20-21-22)13-6-2-1-3-7-13/h1-9,11,15H,10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXHSXOKKMCIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC2=CC(=CC=C2)F)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.